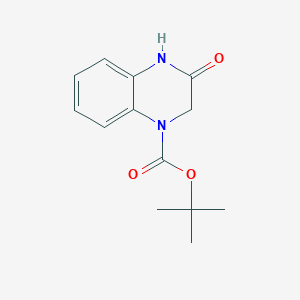

tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Beschreibung

tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 148858-04-2) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules . The compound features a partially saturated quinoxaline core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a ketone at the 3-position. Its storage requires dry, sealed conditions at room temperature to prevent degradation .

Eigenschaften

IUPAC Name |

tert-butyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-11(16)14-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNENMGSJRWQVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves a multi-step reaction process.

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo oxidation reactions to form quinoxaline-2,3-diones.

Reduction: Reduction reactions can convert the compound into 3,4-dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoxaline-2,3-diones.

Reduction: 3,4-dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex quinoxaline derivatives, which are valuable in organic synthesis and material science .

Biology and Medicine: The compound has shown potential in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for cell survival and proliferation . This makes it a promising candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Substitution at the 4-Position

- Compound 19: tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₂₃H₂₄N₂O₅, MW 408.45 g/mol) introduces a 4-(methoxycarbonyl)benzyl group at the 4-position. This substitution enhances steric bulk and electronic modulation, making it a key intermediate in HDAC6 inhibitor synthesis. The compound was synthesized via NaH-mediated alkylation in DMF with an 89% yield .

- Parent Compound : The absence of a 4-substituent in the parent compound simplifies its synthesis but limits its direct applicability in targeted drug design.

Substitution at the 6- and 7-Positions

- S-5: tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₃H₁₅N₃O₅, MW 293.28 g/mol) incorporates a nitro group at the 6-position. This electron-withdrawing group increases reactivity, enabling efficient acryloylation reactions in CH₂Cl₂ with Amberlyst A26(OH) resin .

- Bromo-Substituted Analog: tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₃H₁₅BrN₂O₃, MW 327.18 g/mol) features a bromine atom at the 7-position. The bromine substituent facilitates further functionalization via cross-coupling reactions, expanding its utility in medicinal chemistry .

Core Structure Variations

- Quinoline Derivatives: Compounds like tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride (C₁₅H₂₁ClN₂O₂) replace the quinoxaline core with a quinoline scaffold. This alteration reduces aromaticity and impacts biological activity, as quinoline derivatives often exhibit distinct pharmacokinetic profiles .

Key Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity but may compromise stability. Steric hindrance from bulky substituents (e.g., benzyl) improves stability under harsh conditions .

- Synthetic Challenges : Acidic deprotection of the parent compound necessitates careful optimization to avoid oxidation, whereas substituted analogs tolerate broader reaction conditions .

- Diverse Applications : Structural modifications tailor the compound for specific roles, from HDAC inhibition to covalent ligand discovery, highlighting its versatility in drug development .

Biologische Aktivität

tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS No. 148858-04-2) is an organic compound characterized by its quinoxaline structure, which includes a fused bicyclic system with two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in pharmacological applications.

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- Boiling Point : Approximately 400.1 °C

The tert-butyl group contributes to the compound's steric hindrance, influencing its reactivity and solubility properties, which are crucial for its biological interactions.

Biological Activities

Research indicates that tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate exhibits significant biological activities, including:

- Antitumor Activity : Quinoxaline derivatives have shown promising anticancer properties. For instance, certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. A study reported IC50 values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively, which are comparable to reference drugs like doxorubicin .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact effectively with microbial targets, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Research suggests that quinoxaline derivatives may possess anti-inflammatory properties, contributing to their potential therapeutic applications.

The biological activity of tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is largely attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Interaction studies have highlighted the compound's potential to modulate biological pathways involved in tumor growth and inflammation .

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique biological activities of tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate relative to structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | Bromine substitution on position 7 | Enhanced antimicrobial activity |

| Tert-butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | Hydroxyl group at position 7 | Potential neuroprotective effects |

| Quinoxaline | Base structure without substituents | Lacks specific functional groups for enhanced activity |

This table illustrates how specific modifications can influence the biological efficacy of quinoxaline derivatives.

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

- Anticancer Studies : A study published in MDPI reported that novel quinoxaline derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values indicating strong potential for drug development in oncology .

- Antimicrobial Studies : Research highlighted that certain quinoxaline derivatives demonstrated high efficacy against Gram-positive bacteria and fungi, suggesting a broad spectrum of antimicrobial activity .

Q & A

Q. Advanced

- LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acids) under accelerated stability conditions (40°C/75% RH) .

- ¹H NMR kinetics : Tracks degradation in D₂O or simulated biological fluids by monitoring tert-butyl group disappearance .

How does the compound’s electronic structure influence its reactivity?

Advanced

The electron-withdrawing 3-oxo group increases electrophilicity at the 4-position, facilitating nucleophilic substitutions. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites, guiding derivatization strategies .

What are the limitations of current synthetic methodologies for this compound?

Q. Advanced

- Functional group incompatibility : Strong bases (e.g., NaH) may degrade sensitive substituents.

- Scalability : Preparative HPLC is inefficient for multi-gram syntheses; alternative methods like continuous-flow reactors are under exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.